molecular formula C24H30N2O4S B11144829 1-[3-(dimethylamino)propyl]-3-hydroxy-4-{[4-(2-methylpropoxy)phenyl]carbonyl}-5-(thiophen-2-yl)-1,5-dihydro-2H-pyrrol-2-one

1-[3-(dimethylamino)propyl]-3-hydroxy-4-{[4-(2-methylpropoxy)phenyl]carbonyl}-5-(thiophen-2-yl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B11144829
M. Wt: 442.6 g/mol
InChI Key: FQLLOQKPSRXSDI-XDOYNYLZSA-N
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Description

1-[3-(dimethylamino)propyl]-3-hydroxy-4-[4-(2-methylpropoxy)benzoyl]-5-(thiophen-2-yl)-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound with a unique structure that combines several functional groups. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(dimethylamino)propyl]-3-hydroxy-4-[4-(2-methylpropoxy)benzoyl]-5-(thiophen-2-yl)-2,5-dihydro-1H-pyrrol-2-one typically involves multi-step organic reactions. The process begins with the preparation of the core pyrrol-2-one structure, followed by the introduction of the dimethylamino propyl group, the hydroxy group, the benzoyl group, and the thiophen-2-yl group. Each step requires specific reagents and conditions, such as:

    Formation of the Pyrrol-2-one Core: This step may involve the cyclization of a suitable precursor under acidic or basic conditions.

    Introduction of the Dimethylamino Propyl Group: This can be achieved through nucleophilic substitution reactions using dimethylamine and a suitable leaving group.

    Addition of the Hydroxy Group: This step may involve hydroxylation reactions using oxidizing agents.

    Attachment of the Benzoyl Group: This can be done through Friedel-Crafts acylation using benzoyl chloride and a Lewis acid catalyst.

    Incorporation of the Thiophen-2-yl Group: This step may involve cross-coupling reactions using thiophene derivatives and palladium catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-[3-(dimethylamino)propyl]-3-hydroxy-4-[4-(2-methylpropoxy)benzoyl]-5-(thiophen-2-yl)-2,5-dihydro-1H-pyrrol-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC or KMnO4.

    Reduction: The carbonyl groups can be reduced to alcohols or amines using reducing agents like NaBH4 or LiAlH4.

    Substitution: The dimethylamino group can be substituted with other nucleophiles under suitable conditions.

    Coupling Reactions: The thiophen-2-yl group can participate in cross-coupling reactions with aryl halides using palladium catalysts.

Common Reagents and Conditions

    Oxidizing Agents: PCC, KMnO4, H2O2

    Reducing Agents: NaBH4, LiAlH4

    Catalysts: Palladium, Lewis acids (e.g., AlCl3)

    Solvents: Dichloromethane, ethanol, toluene

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the carbonyl group would yield an alcohol.

Scientific Research Applications

1-[3-(dimethylamino)propyl]-3-hydroxy-4-[4-(2-methylpropoxy)benzoyl]-5-(thiophen-2-yl)-2,5-dihydro-1H-pyrrol-2-one has several scientific research applications, including:

    Medicinal Chemistry: This compound may serve as a lead compound for the development of new drugs due to its potential biological activities.

    Biological Studies: It can be used to study the interactions of small molecules with biological targets, such as enzymes and receptors.

    Chemical Biology: The compound can be used as a probe to investigate cellular processes and pathways.

    Industrial Applications: It may have applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-[3-(dimethylamino)propyl]-3-hydroxy-4-[4-(2-methylpropoxy)benzoyl]-5-(thiophen-2-yl)-2,5-dihydro-1H-pyrrol-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to modulation of their activity. The exact pathways involved would depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

1-[3-(dimethylamino)propyl]-3-hydroxy-4-[4-(2-methylpropoxy)benzoyl]-5-(thiophen-2-yl)-2,5-dihydro-1H-pyrrol-2-one can be compared with other similar compounds, such as:

    1-[3-(dimethylamino)propyl]-3-hydroxy-4-[4-(2-methylpropoxy)benzoyl]-5-(phenyl)-2,5-dihydro-1H-pyrrol-2-one: This compound has a phenyl group instead of a thiophen-2-yl group, which may affect its biological activity and chemical reactivity.

    1-[3-(dimethylamino)propyl]-3-hydroxy-4-[4-(2-methylpropoxy)benzoyl]-5-(furan-2-yl)-2,5-dihydro-1H-pyrrol-2-one: This compound has a furan-2-yl group instead of a thiophen-2-yl group, which may influence its properties and applications.

The uniqueness of 1-[3-(dimethylamino)propyl]-3-hydroxy-4-[4-(2-methylpropoxy)benzoyl]-5-(thiophen-2-yl)-2,5-dihydro-1H-pyrrol-2-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C24H30N2O4S

Molecular Weight

442.6 g/mol

IUPAC Name

(4Z)-1-[3-(dimethylamino)propyl]-4-[hydroxy-[4-(2-methylpropoxy)phenyl]methylidene]-5-thiophen-2-ylpyrrolidine-2,3-dione

InChI

InChI=1S/C24H30N2O4S/c1-16(2)15-30-18-10-8-17(9-11-18)22(27)20-21(19-7-5-14-31-19)26(24(29)23(20)28)13-6-12-25(3)4/h5,7-11,14,16,21,27H,6,12-13,15H2,1-4H3/b22-20-

InChI Key

FQLLOQKPSRXSDI-XDOYNYLZSA-N

Isomeric SMILES

CC(C)COC1=CC=C(C=C1)/C(=C/2\C(N(C(=O)C2=O)CCCN(C)C)C3=CC=CS3)/O

Canonical SMILES

CC(C)COC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCCN(C)C)C3=CC=CS3)O

Origin of Product

United States

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